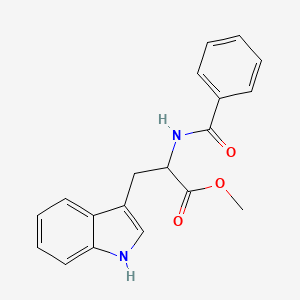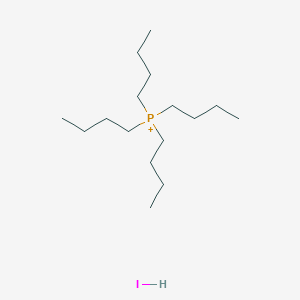
Tetrabutylphosphanium;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylphosphanium;hydroiodide is a compound that belongs to the class of phosphonium salts. These salts are known for their unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its potential use as a phase transfer catalyst and its ability to form ionic liquids.
Métodos De Preparación
The synthesis of tetrabutylphosphanium;hydroiodide typically involves the reaction of tetrabutylphosphonium hydroxide with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Tetrabutylphosphonium hydroxide+Hydroiodic acid→this compound+Water
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.
Análisis De Reacciones Químicas
Tetrabutylphosphanium;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrabutylphosphonium oxide.
Reduction: It can be reduced under specific conditions to yield tetrabutylphosphonium.
Substitution: this compound can participate in substitution reactions where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like chloride or bromide ions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetrabutylphosphanium;hydroiodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: this compound is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Mecanismo De Acción
The mechanism of action of tetrabutylphosphanium;hydroiodide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the rate of reaction. The compound interacts with molecular targets through ionic interactions, which help in stabilizing transition states and intermediates during the reaction process.
Comparación Con Compuestos Similares
Tetrabutylphosphanium;hydroiodide can be compared with other similar compounds such as tetrabutylphosphonium chloride and tetrabutylphosphonium bromide While all these compounds share the tetrabutylphosphonium cation, the anions differ, leading to variations in their properties and applications For example, tetrabutylphosphonium chloride is commonly used in the synthesis of ionic liquids, whereas tetrabutylphosphonium bromide is used in nucleophilic substitution reactions
References
- Polymers | Free Full-Text | Thermodynamic and Transport Properties of Tetrabutylphosphonium Hydroxide and Tetrabutylphosphonium Chloride–Water Mixtures via Molecular Dynamics Simulation
- New biobased tetrabutylphosphonium ionic liquids: synthesis, characterization and use as a solvent or co-solvent for mild and greener Pd-catalyzed hydrogenation processes
- TETRABUTYLPHOSPHONIUM HYDROXIDE | 14518-69-5 - ChemicalBook
Propiedades
Fórmula molecular |
C16H37IP+ |
|---|---|
Peso molecular |
387.34 g/mol |
Nombre IUPAC |
tetrabutylphosphanium;hydroiodide |
InChI |
InChI=1S/C16H36P.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1; |
Clave InChI |
CCIYPTIBRAUPLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CCCC.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)
![(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)
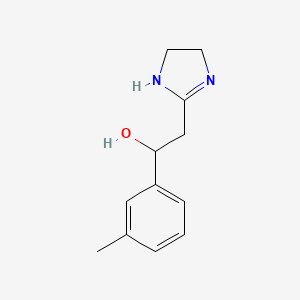
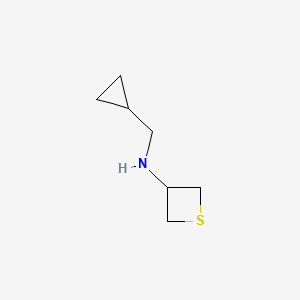

![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
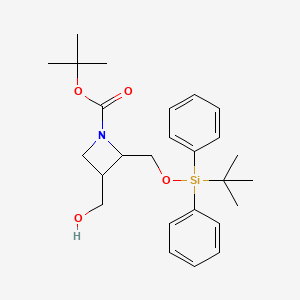
![(S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12825048.png)

![N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B12825084.png)
![tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12825088.png)
![2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile](/img/structure/B12825093.png)
![2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B12825094.png)
